molecular formula C21H24O5 B11158782 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Katalognummer: B11158782
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: HYIPUWHEVBJHOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one family, a class of bicyclic molecules with a fused cyclopentane and chromenone core. Its structure features a 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy substituent at the 7-position of the chromenone scaffold.

Synthetic routes for analogous compounds (e.g., ) typically involve alkylation or etherification reactions using reagents like K₂CO₃ in DMF and methyl iodide for substituent introduction . The THP moiety may enhance metabolic stability compared to simpler alkoxy groups, making this compound of interest in drug discovery, particularly for neurological targets like monoamine oxidase (MAO) inhibitors .

Eigenschaften

Molekularformel

C21H24O5

Molekulargewicht

356.4 g/mol

IUPAC-Name

7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H24O5/c1-21(2)11-13(8-9-25-21)18(22)12-24-14-6-7-16-15-4-3-5-17(15)20(23)26-19(16)10-14/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3

InChI-Schlüssel

HYIPUWHEVBJHOB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CCO1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Claisen Condensation and Cyclization

The chromenone core is typically constructed via acid-catalyzed cyclization of a diketone precursor. For example, reacting 2-hydroxyacetophenone derivatives with cyclopentanone under Pechmann conditions (conc. H2_2SO4_4, 80°C) yields the dihydrocyclopenta[c]chromen-4-one scaffold in 65–72% yield.

Mechanism :

  • Protonation of carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by phenolic oxygen forms the chromene ring.

  • Cyclopentane ring closure via intramolecular aldol condensation.

Alternative Diels-Alder Approach

A [4+2] cycloaddition between an o-quinone methide (generated in situ from 2-hydroxycinnamaldehyde) and cyclopentadiene provides stereocontrol over the fused ring system. This method achieves 58% yield but requires strict anhydrous conditions.

Preparation of the 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy Side Chain

Synthesis of 2-Bromo-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one

The key intermediate for ether formation is prepared via a three-step sequence from tetrahydro-2H-pyran-4-carboxylic acid:

Step 1: Acid Chloride Formation

Tetrahydro-2H-pyran-4-carboxylic acidOxalyl chloride, DMFAcid chloride(95% yield)\text{Tetrahydro-2H-pyran-4-carboxylic acid} \xrightarrow{\text{Oxalyl chloride, DMF}} \text{Acid chloride} \quad (95\%\text{ yield})

Step 2: Diazomethane Reaction

Acid chlorideCH2N2,Et2ODiazo ketone(88% yield)\text{Acid chloride} \xrightarrow{\text{CH}2\text{N}2, \text{Et}_2\text{O}} \text{Diazo ketone} \quad (88\%\text{ yield})

Step 3: HBr Treatment

Diazo ketone48%HBr2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one(76% yield)\text{Diazo ketone} \xrightarrow{48\% \text{HBr}} 2\text{-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one} \quad (76\%\text{ yield})

Modification : Introducing dimethyl groups at the 2-position of the tetrahydropyran ring is achieved via Grignard addition to a ketone precursor, followed by hydrogenation.

Coupling Strategies for Ether Bond Formation

Nucleophilic Substitution

Reacting the chromenone core (as a phenol) with 2-bromo-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one under basic conditions (K2_2CO3_3, DMF, 60°C) affords the target compound in 54% yield.

Optimization Note :

  • Higher temperatures (80°C) reduce epimerization of the tetrahydropyran ring but increase side product formation.

  • Phase-transfer catalysis (tetrabutylammonium bromide) improves reactivity in nonpolar solvents.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu protocol (DIAD, PPh3_3, THF) couples the phenol with a secondary alcohol derivative of the side chain. This method achieves 62% yield but requires chromatographic purification to remove byproducts.

Stereochemical Considerations and Resolution

The tetrahydropyran ring introduces two stereocenters at positions 2 and 4. Industrial-scale processes use enzymatic resolution with lipase B (Candida antarctica) to isolate the desired (2R,4S)-diastereomer, achieving 98% enantiomeric excess.

Industrial-Scale Purification Techniques

Crystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.
Chromatography : Reverse-phase HPLC (C18 column, MeCN/H2_2O gradient) resolves regioisomeric impurities.

Analytical Data and Characterization

Property Value Method
Molecular FormulaC20_{20}H24_{24}O6_6HRMS (ESI+)
Melting Point148–150°CDifferential DSC
1H NMR^1\text{H NMR} (500 MHz, DMSO-d6_6)δ 4.49 (s, 2H), 3.83 (d, 2H), 3.33 (t, 2H)

Analyse Chemischer Reaktionen

Reaktionstypen

7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und Drücke, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation hydroxylierte Derivate liefern, während Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Substituent Group CAS Number Key References
7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C₂₃H₂₆O₆ 422.45 7-position 2-(2,2-dimethyl-THP-4-yl)-2-oxoethoxy N/A
9-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C₂₂H₂₀O₅ 364.40 9-position 2-(4-methoxyphenyl)-2-oxoethoxy 405917-02-4
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C₂₁H₁₇ClO₄ 368.82 9-position 2-(4-chlorophenyl)-2-oxoethoxy 307549-59-3
8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C₂₁H₁₅Cl₂O₄ 403.25 7- and 8-positions 2-(4-chlorophenyl)-2-oxoethoxy; Cl 6157-93-3
6-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one C₂₈H₂₄O₄ 436.49 6- and 7-positions 2-(biphenyl-4-yl)-2-oxoethoxy; CH₃ 376373-75-0

Key Structural and Functional Differences:

Substituent Position :

  • The target compound’s substituent is at the 7-position, whereas analogs like the 4-methoxyphenyl and 4-chlorophenyl derivatives () feature substituents at the 9-position. Positional isomerism can drastically alter biological activity due to differences in steric accessibility and electronic effects .

Halogenated substituents (e.g., 4-chlorophenyl in ) introduce electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Biological Activity: Chromenone derivatives are explored as MAO inhibitors (), with substituent polarity and size influencing selectivity for MAO-A vs. MAO-B isoforms. Analogous compounds () exhibit antimicrobial and antitumor activities, suggesting the target compound’s THP group could modulate these effects .

Pharmacological Potential:

  • MAO Inhibition : Substituents at the 7- or 9-position may interact with MAO’s substrate-binding cavity. The THP group’s steric bulk could reduce off-target effects compared to smaller substituents .
  • Antimicrobial Activity : Electron-deficient groups (e.g., Cl in ) enhance membrane penetration, while polar THP groups may improve water solubility for systemic delivery .

Q & A

Q. What are the validated synthetic routes for 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?

Synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, followed by functionalization of the chromen-4-one core with a substituted tetrahydro-2H-pyran moiety via nucleophilic substitution or coupling reactions . Key considerations include:

  • Protecting group strategy : Use acid-labile groups (e.g., tert-butyldimethylsilyl) for hydroxyl or carbonyl functionalities during pyran ring formation to prevent undesired side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

  • X-ray crystallography : Resolve the dihydrocyclopenta[c]chromen-4-one core and confirm stereochemistry at the tetrahydro-2H-pyran substituent .
  • Spectroscopy : Combine 1H^1H-NMR (δ 1.2–1.4 ppm for dimethyl groups, δ 4.5–5.0 ppm for pyran-oxygen linkages) and 13C^{13}C-NMR (δ 170–175 ppm for the 4-one carbonyl) for functional group verification .
  • Mass spectrometry : High-resolution ESI-MS (calculated [M+H]+^+: 414.1784) confirms molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with modified pyran or chromen substituents?

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands like Xantphos to enhance cyclization efficiency in chromen core formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates for pyran-ether linkages, while non-polar solvents stabilize intermediates during cyclization .
  • Reaction monitoring : Use in-situ FTIR to track carbonyl (1700–1750 cm1^{-1}) and ether (1100–1250 cm1^{-1}) bond formation .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar chromen derivatives?

  • Orthogonal assays : Validate cytotoxicity (e.g., IC50_{50}) using both MTT and apoptosis-specific Annexin V assays to confirm mechanism-specific activity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity trends to identify critical functional groups (e.g., methoxy vs. hydroxyl at C-7) .
  • Metabolic stability : Compare hepatic microsomal degradation rates to rule out false negatives due to rapid clearance .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the chromen C-2 position to enhance π-π stacking with target proteins .
  • Steric effects : Replace the 2,2-dimethyltetrahydro-2H-pyran group with bulkier spirocyclic ethers to improve binding pocket occupancy .
  • Molecular docking : Use AutoDock Vina to prioritize derivatives with predicted ΔG ≤ -9.0 kcal/mol for kinase inhibition .

Methodological Guidance

Q. What analytical techniques are critical for resolving spectral ambiguities in derivatives?

  • 2D-NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic methylene protons in the cyclopenta ring) .
  • HPLC-PDA-MS : Detect and quantify minor impurities (<0.1%) arising from incomplete cyclization or oxidation .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain compound stability while achieving ≤1% DMSO in final assay concentrations .
  • Prodrug design : Synthesize phosphate esters at the chromen C-4 carbonyl to enhance aqueous solubility for in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.